molecular formula C9H8ClN3O4 B1273963 N'-(2-chloroacetyl)-4-nitrobenzohydrazide CAS No. 50677-28-6

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

Cat. No. B1273963
CAS RN: 50677-28-6
M. Wt: 257.63 g/mol
InChI Key: XMXPKWWBXQQICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of chloro and nitro groups on a benzene ring, which are common in the synthesis of various heterocyclic compounds and have applications in drug discovery and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting with commercially available building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare substituted nitrogenous heterocycles . Another example is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to synthesize 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods often employ reagents such as potassium or sodium carbonate in a DMF medium at room temperature and can involve further functionalization, such as acetylation, to produce the desired compounds .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was determined, and its vibrational wavenumbers were computed using computational methods such as HF and DFT . These studies provide detailed information on the geometrical parameters and the stability of the molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their ability to form various heterocyclic scaffolds and molecular salts or cocrystals. For example, 2-Chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts with pyridyl and benzoic acid derivatives, demonstrating the importance of halogen bonds in crystal stabilization . Similarly, the reactivity of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis shows its versatility in forming benzimidazoles, benzotriazoles, and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their thermal stability, hyperpolarizability, and electronic properties such as HOMO and LUMO energies. For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibits a higher melting point than the pure components, indicating greater thermal stability . The electronic properties, such as the first hyperpolarizability and charge transfer within the molecules, are investigated using computational methods to understand their potential applications in materials science .

Scientific Research Applications

Vanadium Complexes with Aroylhydrazone Ligands

A study by Liu, Sun, and Ma (2015) describes the synthesis of new vanadium complexes with aroylhydrazone Schiff base ligands, including N'-(2-hydroxynaphthyl)ethylidene-4-nitrobenzohydrazide. These complexes were characterized and tested for antibacterial activities against various strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Liu, Sun, & Ma, 2015).

Inhibition of DNA Binding of Nuclear Factor-κB

Morikawa et al. (2014) synthesized a compound by reacting formylmethylflavin and p-nitrobenzohydrazide, which resulted in a product that inhibited the DNA binding of nuclear factor-κB. This compound was characterized by various spectroscopic methods (Morikawa et al., 2014).

Synthesis and Evaluation of Oxadiazoles and Thiadiazoles

Mutchu et al. (2018) carried out the synthesis of 1,3,4-oxadiazoles and thiadiazoles by refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide. These compounds showed significant cytotoxic and antibacterial properties, making them of interest in medical and biochemical research (Mutchu et al., 2018).

Xanthine Oxidase Inhibitory Activities

Xue et al. (2022) synthesized a series of hydrazones, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, and evaluated their xanthine oxidase inhibitory activities. The study provided insights into the potential therapeutic applications of these compounds (Xue, Li, Han, & Luo, 2022).

Spectrofluorimetry Techniques

Elbashir, Suliman, and Aboul‐Enein (2011) reviewed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).

Vibrational Spectral and Docking Analysis

Robert et al. (2021) conducted a comprehensive vibrational spectral analysis of 4-nitrobenzohydrazide (4NBH), examining its structural behavior and potential for anti-tubercular activity against various bacterial pathogens (Robert, Usha, Amalanathan, Geetha, & Mary, 2021).

properties

IUPAC Name

N'-(2-chloroacetyl)-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXPKWWBXQQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394909
Record name N'-(Chloroacetyl)-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

CAS RN

50677-28-6
Record name N'-(Chloroacetyl)-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.